1-(2-Chloroethyl)-3-cyclopentylurea
Description
1-(2-Chloroethyl)-3-cyclopentylurea is a urea derivative characterized by a 2-chloroethyl group and a cyclopentyl substituent attached to the urea scaffold. Urea derivatives typically lack the nitroso (–NO) group present in nitrosoureas, which significantly alters their chemical reactivity and biological mechanisms. The cyclopentyl group in this compound may influence lipophilicity and pharmacokinetic properties compared to cyclohexyl or aromatic substituents in related molecules .
Properties
CAS No. |
13908-08-2 |
|---|---|
Molecular Formula |
C8H15ClN2O |
Molecular Weight |
190.67 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-cyclopentylurea |
InChI |
InChI=1S/C8H15ClN2O/c9-5-6-10-8(12)11-7-3-1-2-4-7/h7H,1-6H2,(H2,10,11,12) |
InChI Key |
WTSQAKPSTUHFFP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)NCCCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The table below summarizes key structural and physicochemical properties of 1-(2-chloroethyl)-3-cyclopentylurea and related compounds:
Key Observations :
- The cyclopentyl group in this compound likely confers intermediate lipophilicity compared to the bulkier cyclohexyl group in CCNU or the aromatic phenyl group in 1-(2-chloroethyl)-3-phenylurea .
- Nitrosoureas (e.g., CCNU) exhibit higher reactivity due to the nitroso group, enabling alkylation and carbamoylation of biomolecules, whereas urea derivatives lack this functionality .
Alkylating and Carbamoylating Activities
- Nitrosoureas (e.g., CCNU) : Decompose to generate 2-chloroethyl isocyanate (alkylating agent) and cyclohexyl isocyanate (carbamoylating agent), causing DNA crosslinks and inhibiting repair enzymes . These activities correlate with antitumor efficacy and toxicity .
- Urea Derivatives : Lack nitroso-mediated decomposition pathways. Their biological activity, if any, may arise from direct interactions (e.g., enzyme inhibition) rather than DNA damage. For example, pyridopyrimidinyl ureas inhibit kinases like ERK .
Cytotoxicity and Antitumor Efficacy
Pharmacokinetic and Toxicological Profiles
Key Insights :
- Nitrosoureas like CCNU rapidly degrade in plasma but achieve high CNS penetration due to lipophilicity, making them effective against brain tumors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
